7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule featuring a quinazolinone core, a piperazine ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step procedures. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the piperazine ring: This step involves the reaction of the quinazolinone intermediate with a piperazine derivative under suitable conditions.
Attachment of the pyridine moiety: The final step involves the coupling of the piperazine intermediate with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The piperazine and pyridine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives
Uniqueness
7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c30-22(28-12-10-27(11-13-28)21-6-3-4-8-25-21)7-2-1-5-9-29-23(31)17-14-19-20(33-16-32-19)15-18(17)26-24(29)34/h3-4,6,8,14-15H,1-2,5,7,9-13,16H2,(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGWLZSYYMNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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